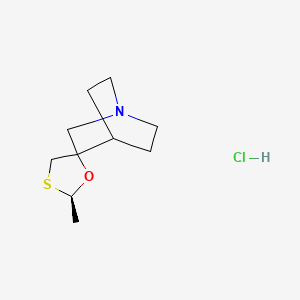
trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF 102A hydrochloride is a biochemical.
Mechanism of Action
Target of Action
The primary target of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride is muscarinic receptors . These receptors play a crucial role in the nervous system, mediating a variety of physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a cholinergic agonist , trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride binds to muscarinic receptors . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in the modulation of various physiological processes controlled by the nervous system.
Pharmacokinetics
The pharmacokinetic properties of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After administration, the compound is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It is extensively bound to tissues, suggesting a wide distribution within the body . The compound is metabolized into several metabolites, including cis and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of the compound . Approximately 84% of a 30 mg dose of the compound is excreted in urine after 24 hours .
Result of Action
The activation of muscarinic receptors by trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride leads to various molecular and cellular effects. These include increased secretion of exocrine glands, such as salivary and sweat glands, and increased tone of the smooth muscle in the gastrointestinal and urinary tracts .
Biological Activity
trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride, commonly known as cevimeline , is a synthetic compound that functions primarily as a cholinergic agonist . This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- CAS Number : 107220-29-1
- Molecular Formula : C10H18ClNOS
- Molecular Weight : 235.77 g/mol
- IUPAC Name : (2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
- Melting Point : 201 to 203°C
Target Receptors
Cevimeline primarily targets muscarinic acetylcholine receptors , particularly the M1 subtype, which are prevalent in various tissues including the salivary glands and gastrointestinal tract.
Mode of Action
As a cholinergic agonist, cevimeline mimics the action of acetylcholine by binding to these receptors, leading to increased activity in exocrine glands and smooth muscle contraction . This results in:
- Enhanced secretion from salivary and sweat glands.
- Increased gastrointestinal motility and urinary tract tone.
Pharmacokinetics
The pharmacokinetic profile of cevimeline includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized by the liver.
- Excretion : Excreted mainly through urine as metabolites .
Biological Activity and Effects
Cevimeline's activation of muscarinic receptors leads to several physiological effects:
- Increased Salivation : Beneficial for patients with dry mouth conditions such as Sjögren's syndrome.
- Gastrointestinal Effects : Enhances gastrointestinal motility which can aid in conditions like gastroparesis.
- Urinary Tract Effects : Promotes bladder contraction, potentially useful in treating urinary retention.
Clinical Efficacy
A study involving patients with xerostomia (dry mouth) demonstrated that cevimeline significantly improved salivary flow rates compared to placebo, indicating its effectiveness as a treatment option .
Comparative Studies
Research comparing cevimeline to other cholinergic agents showed that while it has a similar mechanism of action, cevimeline exhibits a more favorable side effect profile, making it a preferred choice for managing symptoms related to dry mouth .
Summary of Biological Activity
| Biological Activity | Description |
|---|---|
| Salivary Secretion | Increases saliva production in patients with dry mouth |
| Gastrointestinal Motility | Enhances movement within the gastrointestinal tract |
| Urinary Function | Increases bladder tone and contraction |
Properties
CAS No. |
107220-29-1 |
|---|---|
Molecular Formula |
C10H18ClNOS |
Molecular Weight |
235.77 g/mol |
IUPAC Name |
(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI Key |
SURWTGAXEIEOGY-KXNXZCPBSA-N |
SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Isomeric SMILES |
C[C@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF 102A hydrochloride; AF 102A HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















